molecular formula C9H12OS B12090370 Phenol, 2,4-dimethyl-6-(methylthio)- CAS No. 7379-47-7

Phenol, 2,4-dimethyl-6-(methylthio)-

Cat. No.: B12090370
CAS No.: 7379-47-7
M. Wt: 168.26 g/mol
InChI Key: LQBTUEKFSJRETJ-UHFFFAOYSA-N
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Description

Phenol, 2,4-dimethyl-6-(methylthio)- is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, characterized by the presence of two methyl groups and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-dimethyl-6-(methylthio)- typically involves the alkylation of 2,4-dimethylphenol with methylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of Phenol, 2,4-dimethyl-6-(methylthio)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-dimethyl-6-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2,4-dimethylphenol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Phenol, 2,4-dimethyl-6-(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,4-dimethyl-6-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions. The presence of the methylthio group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-dimethyl-: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    Phenol, 2,6-dimethyl-: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    Phenol, 4-methyl-6-(methylthio)-: Different methyl group positioning, affecting its chemical behavior.

Uniqueness

Phenol, 2,4-dimethyl-6-(methylthio)- is unique due to the presence of both methyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

7379-47-7

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2,4-dimethyl-6-methylsulfanylphenol

InChI

InChI=1S/C9H12OS/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5,10H,1-3H3

InChI Key

LQBTUEKFSJRETJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)SC)O)C

Origin of Product

United States

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